molecular formula C9H6Cl2N4O2 B5541339 1-(2,6-dichlorobenzyl)-3-nitro-1H-1,2,4-triazole

1-(2,6-dichlorobenzyl)-3-nitro-1H-1,2,4-triazole

Cat. No. B5541339
M. Wt: 273.07 g/mol
InChI Key: XFTCCBVLBULIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazoles are a class of heterocyclic compounds with a five-membered ring containing three nitrogen atoms. These compounds, including 1,2,4-triazoles, are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and material science. The compound "1-(2,6-dichlorobenzyl)-3-nitro-1H-1,2,4-triazole" falls within this category, suggesting its potential for significant chemical and biological activities.

Synthesis Analysis

The synthesis of triazole derivatives often involves multi-component reactions or the cyclization of azides with alkynes or other suitable precursors. For example, Sheremet et al. (2004) discuss the synthesis of 4-aryl-5-nitro-1,2,3-triazoles through reactions involving sodium azide and nitroethenes or nitroethanes in various solvents (Sheremet, Tomanov, Trukhin, & Berestovitskaya, 2004). Such methodologies could be adapted for the synthesis of 1-(2,6-dichlorobenzyl)-3-nitro-1H-1,2,4-triazoles.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can significantly influence the compound's physical and chemical properties. Fun et al. (2012) provide insights into the crystal structure of a triazole compound, indicating the potential for hydrogen bonding and π-π interactions (Fun, Arshad, Nithinchandra, Kalluraya, & Vidyashree, 2012).

Chemical Reactions and Properties

Triazole compounds participate in various chemical reactions, including alkylation, nitration, and cycloaddition. Sukhanov et al. (2011) explored the reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents, revealing the formation of products with different substitution patterns (Sukhanov, Sakovich, Sukhanova, Filippova, & Oleshchenko, 2011).

Scientific Research Applications

Tautomerism and Spectroscopic Studies

Kubota and Uda (1975) investigated the tautomerism of 3,5-disubstituted 1,2,4-triazoles, which can exist in multiple tautomeric forms. Their research, focusing on the spectroscopic properties (NMR and UV spectra), offers a foundational understanding of the structural dynamics that could influence the reactivity and properties of 1-(2,6-dichlorobenzyl)-3-nitro-1H-1,2,4-triazole derivatives. Such studies are crucial for designing compounds with desired electronic and photophysical properties for advanced material applications (Kubota & Uda, 1975).

Synthesis of Triazole Derivatives

Sheremet et al. (2004) described the synthesis of 4-aryl-5-nitro-1,2,3-triazoles, showcasing the chemical versatility and reactivity of triazole derivatives. The synthesis pathways and the potential of these compounds as precursors for further chemical modifications underscore the importance of 1,2,4-triazole derivatives in developing new chemical entities for various applications, including agrochemicals and pharmaceuticals (Sheremet et al., 2004).

Corrosion Inhibition

The study by Negrón-Silva et al. (2013) on the synthesis of new 1,2,3-triazole derivatives of uracil and thymine and their potential inhibitory activity against acidic corrosion of steels highlights the application of triazole derivatives in materials science. These compounds, through their electrochemical properties, offer a novel approach to corrosion inhibition, a critical aspect in the maintenance and longevity of metal-based structures (Negrón-Silva et al., 2013).

Alkylation Reactions

The work by Sukhanov et al. (2011) on the alkylation of 3-nitro-1,2,4-triazole derivatives with bifunctional agents demonstrates the chemical reactivity of triazole derivatives, providing pathways to novel compounds with potential applications in pharmaceuticals and materials science (Sukhanov et al., 2011).

Antitrypanosomal Agents

Papadopoulou et al. (2012) characterized novel 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides for their in vitro antitrypanosomal and antileishmanial activities. This study highlights the potential of triazole derivatives as bioactive compounds for developing new treatments against parasitic diseases (Papadopoulou et al., 2012).

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific chemical structure. For instance, 2,4-dichlorobenzyl alcohol is known to cause serious eye damage and is harmful if inhaled .

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-3-nitro-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N4O2/c10-7-2-1-3-8(11)6(7)4-14-5-12-9(13-14)15(16)17/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTCCBVLBULIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=NC(=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.